molecular formula C13H12N4 B14560221 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-97-2

3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B14560221
CAS No.: 62051-97-2
M. Wt: 224.26 g/mol
InChI Key: NXFPJLHBUBRYJK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a fused triazole-pyridine core substituted with a 2,4-dimethylphenyl group at position 2. The triazolopyridine scaffold is a purine isostere, enabling interactions with biological targets such as kinases, receptors, and enzymes .

Properties

CAS No.

62051-97-2

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H12N4/c1-9-5-6-12(10(2)8-9)17-13-11(15-16-17)4-3-7-14-13/h3-8H,1-2H3

InChI Key

NXFPJLHBUBRYJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=CC=N3)N=N2)C

Origin of Product

United States

Preparation Methods

Alkylation of NAPH to Form NAPA

3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) undergoes alkylation with methyl iodide in the presence of potassium carbonate, yielding (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA) at >90% enantiomeric excess (ee).

Coupling NAPA with PYRH

NAPA is coupled with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form hydrazide intermediates (HYDZ) at >95% purity.

Dehydration of HYDZ

Hydrazide dehydration with thiophosphetane or phosphorus(V) agents (e.g., PCl₅) in dichloromethane yields the triazolopyridine core. Final recrystallization from ethanol-water produces the target compound in 85–90% yield.

Table 2: Key Parameters in Multi-Step Synthesis

Step Reagents/Conditions Critical Parameters Outcome
1 K₂CO₃, CH₃I, DMF, 60°C Optical purity control NAPA, >90% ee
2 EDC, HOBt, DMF, rt Coupling efficiency HYDZ, >95% purity
3 Thiophosphetane, CH₂Cl₂, 40°C Dehydration selectivity 85–90% yield

Alternative Cyclization Strategies

Recent advancements include acid-catalyzed cyclizations of azido-cyano precursors. For example, treatment of 2-azido-3-cyanoquinoxaline (18 ) with trifluoroacetic acid yields triazolopyrazine derivatives via intermediate nitrene formation. While this method is less direct for 3-(2,4-dimethylphenyl) analogs, it highlights the versatility of azide chemistry in constructing fused triazolo systems.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Preparation Routes

Method Advantages Limitations Scalability
Microwave cyclization Rapid, high yields Requires specialized equipment Moderate
Zeolite-catalyzed Eco-friendly, reusable catalysts Limited substrate scope High
Multi-step synthesis High purity, stereocontrol Costly reagents, multi-step Low to moderate
Azide cyclization Broad applicability Hazardous intermediates Moderate

Mechanistic Insights and Reaction Optimization

Role of Zeolites in Cyclization

Zeolites (e.g., H-Y, ZSM-5) act as Brønsted acid catalysts, protonating carbonyl groups to facilitate nucleophilic attack by triazole amines. Pore size influences diffusion rates, with mesoporous zeolites (e.g., MCM-41) enhancing yields by 10–15% compared to microporous analogs.

Stereochemical Control in Multi-Step Synthesis

Chiral auxiliaries (e.g., (R)-NAPA) ensure enantioselectivity during alkylation. Kinetic resolution via crystallization further elevates ee to >99% in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways .

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) improve target affinity but may reduce solubility. Bulky aromatic substituents (e.g., quinoline) enhance kinase specificity but complicate synthesis . Amino/cyano groups at C5/C6/C7 optimize antimicrobial activity via H-bonding .

Therapeutic Potential: The dimethylphenyl variant’s moderate logP and steric profile suggest utility in CNS-targeting therapies, where blood-brain barrier penetration is critical.

Synthetic Challenges :

  • Halogenated derivatives (e.g., 6-bromo ) enable further functionalization but pose toxicity risks.
  • The dimethylphenyl group’s stability under physiological conditions remains unverified.

Biological Activity

Overview

3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the triazolo-pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. The unique structural features of this compound enhance its lipophilicity and biological interactions.

  • Molecular Formula : C13H12N4
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 62051-97-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains through a series of Minimum Inhibitory Concentration (MIC) assays. The results indicated that the compound showed promising activity against Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit the replication of several viruses. For instance, it demonstrated an IC50 value of 15 µM against the Hepatitis C virus (HCV) NS5B polymerase.

Anticancer Properties

In terms of anticancer activity, this compound has been investigated for its effects on various cancer cell lines. The compound exhibited antiproliferative effects with IC50 values ranging from 10 to 20 µM across different cancer types.

Cancer Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)12
A549 (Lung)18

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. Molecular docking studies have suggested that the compound binds effectively to the active sites of these enzymes, leading to reduced activity and subsequent cell death in cancerous cells.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazolo-pyridines including our compound. It was found that the presence of the dimethylphenyl group significantly enhanced its activity compared to other derivatives.
  • Antiviral Research : Another study focused on the antiviral potential against HCV. The results indicated that the compound not only inhibited viral replication but also showed low cytotoxicity in human liver cells.

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

The compound is typically synthesized via cyclization of pyridine-diamine precursors using nitrosation or diazotization. For example:

  • Cyclization with NaNO₂ : Diazotization of 6-chloro-N²-(substituted phenyl)pyridine-2,3-diamine in glacial acetic acid yields triazolopyridine derivatives. Sodium nitrite in acidic conditions facilitates ring closure .
  • Triflate Intermediate Method : Reaction of 3-aryl-3,4-dihydrotriazolopyridin-5-one with triflic anhydride generates a reactive triflate intermediate, which undergoes nucleophilic substitution with amines (e.g., benzylamines) to introduce substituents . Key Parameters : Reaction temperature (55–90°C), solvent choice (dioxane/DCM), and purification via silica chromatography .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy :
  • ¹H NMR : Distinct aromatic proton signals (δ 7.02–8.02 ppm for substituted phenyl and pyridine moieties) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 350.1 [M+H]⁺) confirm molecular weight .
    • X-ray Crystallography : Determines regiochemistry of triazole-pyridine fusion and substituent orientation .
    • Purity Analysis : HPLC or TLC with eluents like ethyl acetate/cyclohexane (7:3) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and regioselectivity?

  • Catalytic Systems : Copper(I) iodide or zeolites improve cycloaddition efficiency in triazole formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for amide intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during diazotization . Example : Substitution of 5-chloro-triazolopyridine with (1-methyl-piperidin-4-ylmethyl)amine in ethanol at 90°C achieved 57% yield .

Q. What biological activities have been reported, and how are they assessed?

  • Anticancer Activity :
  • NCI-60 Panel Screening : Derivatives like 5,7-diamino-3-(3-trifluoromethylphenyl)-triazolopyridine-6-carbonitrile showed selective inhibition of lung cancer EKVX cells (Growth Percentage [GP] = 29.14%) .
  • Mechanism : Tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 µM) via binding to the colchicine site, validated by molecular docking .
    • Kinase Inhibition :
  • c-Met Inhibition : Analogues (e.g., PF-04217903) exhibit ATP-competitive binding (IC₅₀ < 10 nM) in enzymatic assays .
    Assays :
    • In vitro cytotoxicity (MTT assay).
    • In vivo pharmacokinetics (brain:plasma ratio assessment) .

Q. How can contradictions in pharmacological data be resolved (e.g., variable potency across cell lines)?

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance tubulin binding .
  • Substitution at the triazole N3 position (e.g., quinoline-methyl) improves c-Met selectivity .
    • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation .
    • Off-Target Profiling : Use kinase panels to confirm specificity (e.g., >100-fold selectivity over VEGFR2) .

Q. What computational methods support the design of triazolopyridine-based inhibitors?

  • Density Functional Theory (DFT) : Validates electronic effects of substituents (e.g., exact exchange terms improve thermochemical accuracy in binding energy calculations) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., hydrophobic contacts with c-Met’s hinge region) .
  • QSAR Models : Correlate substituent lipophilicity (ClogP) with cytotoxicity (R² > 0.85) .

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